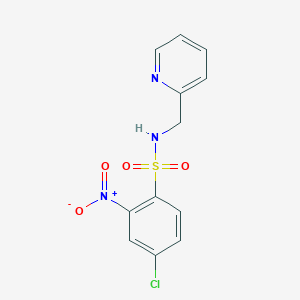

![molecular formula C14H16N2O B3015241 [1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol CAS No. 1293138-42-7](/img/structure/B3015241.png)

[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

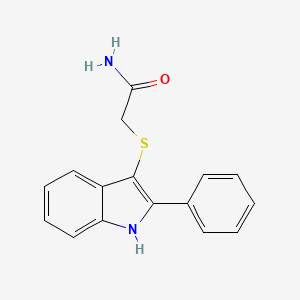

“[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol” is a compound that has been identified in the context of antimalarial research . It is a derivative of 1-(pyridin-4-yl)pyrrolidin-2-one . The compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .

Synthesis Analysis

The synthesis of this compound involves the use of PRS ATP-site binders . The pyrrolidine ring, a key feature of this compound, can be constructed from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Applications De Recherche Scientifique

Structural Characterization and Analysis Techniques

Detection and Structural Characterization of Clusters with Ultrashort-Lived Electronically Excited States

A study employed femtosecond multiphoton ionization detected infrared (IR/fsMPI) spectroscopy to measure the vibrational fingerprint of a short-lived complex of 1-H-pyrrolo[3,2-h]quinoline:methanol. This method proved effective for structural analysis of precursors undergoing fast deactivation or photoreactions, highlighting its potential in studying the transient states of similar compounds (Nosenko et al., 2006).

Coordination Chemistry and Metal Complexes

Crystal Chemistry of Zinc Quinaldinate Complexes with Pyridine-Based Ligands

Research on the substitution of methanol in zinc quinaldinate complexes elucidated the structural integrity and coordination environment in novel heteroleptic complexes. This study underlines the importance of ligand design in coordination chemistry and its implications for material science and catalysis applications (Modec, 2018).

Photoluminescence and Sensing Applications

A New Totally Flat N(sp(2))C(sp(2))N(sp(2)) Pincer Palladacycle

The synthesis and photoluminescent properties of a novel flat pincer palladacycle derived from quinoline and pyridine derivatives were explored. The unique structural flatness and low fluorescence emission hint at potential applications in materials science, particularly in the development of new luminescent materials (Consorti et al., 2004).

Bioimaging and Sensing

Zinc(II) Ion Sensing in Aqueous Micellar Solution Using Modified Bipyridine-Based "Turn-On" Fluorescent Probes

This study presents the development of bipyridine-based constructs for selective sensing of Zn2+ ions in aqueous solution, overcoming the challenges of low water solubility through the use of micelles. The research has implications for bioimaging and environmental monitoring, demonstrating the versatility of quinoline derivatives in developing sensitive and selective chemical sensors (Pawar et al., 2016).

Mécanisme D'action

Target of Action

Compounds with a similar pyrrolidine structure have been reported to interact with various biological targets

Mode of Action

The mode of action of [1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol is currently unknown. The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a similar pyrrolidine structure have been reported to influence various biological activities

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and potentially improve the adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Orientations Futures

The future directions for “[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol” involve further optimization of the chemical series to achieve sufficient on-target selectivity . The compound represents a promising starting point for the identification of novel antimalarial prophylactic agents that selectively target Plasmodium PRS .

Propriétés

IUPAC Name |

(1-quinolin-4-ylpyrrolidin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-10-11-4-3-9-16(11)14-7-8-15-13-6-2-1-5-12(13)14/h1-2,5-8,11,17H,3-4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZBIAVQMTZVKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=NC3=CC=CC=C32)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

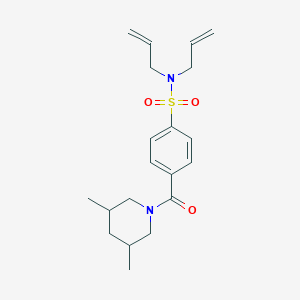

![6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3015159.png)

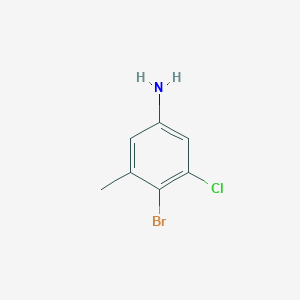

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3015161.png)

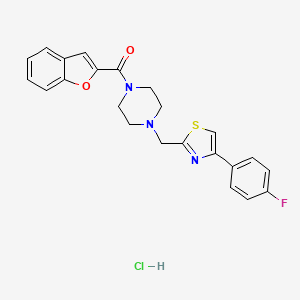

![5-((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B3015162.png)

![7-ethyl-8-methyl-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3015164.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B3015165.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B3015167.png)

![(Z)-2-cyano-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B3015176.png)

![4-[(Z)-2-chloro-1,2-diphenylethenyl]phenol](/img/structure/B3015180.png)